4-bromo-2-fluoro-N-(2-hydroxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-fluoro-N-(2-hydroxyphenyl)benzamide is a chemical compound with the molecular formula C13H9BrFNO2 and a molecular weight of 310.12 g/mol . This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-fluoro-N-(2-hydroxyphenyl)benzamide typically involves multi-step reactions. The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) for bromination and various catalysts to facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-fluoro-N-(2-hydroxyphenyl)benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce ketones and alcohols, respectively .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-fluoro-N-(2-hydroxyphenyl)benzamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-bromo-2-fluoro-N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-fluorobenzamide: Shares similar structural features but lacks the hydroxyl group, resulting in different chemical properties and applications.
4-Bromo-2-fluoro-N,N-dimethylbenzamide: Contains dimethyl groups instead of the hydroxyl group, affecting its reactivity and biological activity.
4-Bromo-2-fluorophenol: Lacks the amide functionality, leading to distinct chemical behavior and uses.
Uniqueness: 4-Bromo-2-fluoro-N-(2-hydroxyphenyl)benzamide is unique due to the combination of bromine, fluorine, and hydroxyl groups attached to a benzamide core. This unique structure imparts specific chemical reactivity and biological activity, making it a versatile compound in various research fields .
Eigenschaften
Molekularformel |
C13H9BrFNO2 |
---|---|
Molekulargewicht |
310.12 g/mol |
IUPAC-Name |
4-bromo-2-fluoro-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H9BrFNO2/c14-8-5-6-9(10(15)7-8)13(18)16-11-3-1-2-4-12(11)17/h1-7,17H,(H,16,18) |
InChI-Schlüssel |
HIEHMWILJKLZFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Br)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.